molecular formula C18H16F3N5 B12249802 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}quinoxaline

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}quinoxaline

Cat. No.: B12249802
M. Wt: 359.3 g/mol
InChI Key: RUGICSVLHXMQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}quinoxaline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinoxaline core, a piperazine ring, and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}quinoxaline typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the following steps:

    Preparation of 5-(Trifluoromethyl)pyridin-2-ylamine: This intermediate is synthesized through the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia under controlled conditions.

    Formation of Piperazine Derivative: The 5-(trifluoromethyl)pyridin-2-ylamine is then reacted with piperazine to form the corresponding piperazine derivative.

    Quinoxaline Formation: The final step involves the condensation of the piperazine derivative with a quinoxaline precursor, typically under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted quinoxaline compounds.

Scientific Research Applications

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}quinoxaline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanol
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)
  • Bis(5-(Trifluoromethyl)pyridin-2-yl)amine

Uniqueness

Compared to similar compounds, 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}quinoxaline stands out due to its unique combination of a quinoxaline core and a trifluoromethyl-substituted pyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16F3N5

Molecular Weight

359.3 g/mol

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]quinoxaline

InChI

InChI=1S/C18H16F3N5/c19-18(20,21)13-5-6-16(23-11-13)25-7-9-26(10-8-25)17-12-22-14-3-1-2-4-15(14)24-17/h1-6,11-12H,7-10H2

InChI Key

RUGICSVLHXMQCI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.